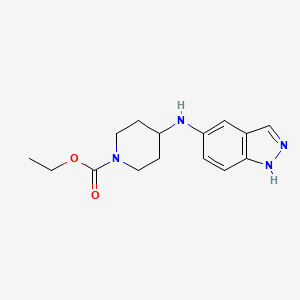![molecular formula C21H33N3O2 B5003102 1-(3-methylbenzyl)-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5003102.png)
1-(3-methylbenzyl)-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-methylbenzyl)-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide, also known as JNJ-42165279, is a novel small molecule drug that has been developed for the treatment of various neurological disorders such as schizophrenia, depression, anxiety, and substance abuse. It is a potent and selective antagonist of the dopamine D3 receptor, which plays a crucial role in the regulation of reward, motivation, and cognitive function.
作用机制
The dopamine D3 receptor is a G protein-coupled receptor that is predominantly expressed in the mesolimbic and mesocortical regions of the brain. It is involved in the regulation of reward, motivation, and cognitive function, and has been implicated in the pathophysiology of various neurological disorders such as addiction, depression, and schizophrenia. 1-(3-methylbenzyl)-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide acts as a selective antagonist of the dopamine D3 receptor, which blocks its activation by endogenous dopamine and other ligands. This results in a decrease in the release of dopamine in the mesolimbic system, which is thought to underlie its therapeutic effects in addiction and other disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to decrease the release of dopamine in the nucleus accumbens, which is a key brain region involved in reward and motivation. Moreover, this compound has also been shown to increase the release of serotonin in the prefrontal cortex, which could contribute to its antidepressant and anxiolytic effects. Additionally, this compound has been shown to have minimal effects on other neurotransmitter systems such as the serotonin and norepinephrine systems, which suggests a high degree of selectivity for the dopamine D3 receptor.
实验室实验的优点和局限性
1-(3-methylbenzyl)-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide has several advantages as a tool compound for studying the dopamine D3 receptor and its role in various neurological disorders. It is a highly selective and potent antagonist of the dopamine D3 receptor, which makes it a valuable pharmacological tool for investigating the functional role of this receptor in vivo and in vitro. Moreover, this compound has been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life, which makes it suitable for use in animal models and clinical trials. However, the limitations of this compound include its high cost and limited availability, which could restrict its widespread use in research.
未来方向
There are several future directions for research on 1-(3-methylbenzyl)-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide and its potential therapeutic applications. One area of interest is the development of analogs and derivatives of this compound with improved pharmacological properties such as increased selectivity, potency, and brain penetration. Another area of interest is the investigation of the role of the dopamine D3 receptor in other neurological disorders such as Parkinson's disease and Huntington's disease. Moreover, the development of novel therapeutic strategies targeting the dopamine D3 receptor could have significant clinical implications for the treatment of addiction and other disorders associated with dysregulated dopamine signaling.
合成方法
The synthesis of 1-(3-methylbenzyl)-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide involves a multi-step process, starting from commercially available starting materials. The key steps of the synthesis include the formation of the piperidine ring, the introduction of the morpholine and benzyl groups, and the final coupling of the carboxamide group. The final product is obtained in high yield and purity, and its structure is confirmed by various analytical techniques such as NMR and mass spectrometry.
科学研究应用
1-(3-methylbenzyl)-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in various neurological disorders. It has been shown to exhibit high affinity and selectivity for the dopamine D3 receptor, which makes it a promising candidate for the treatment of addiction and other disorders associated with dysregulated dopamine signaling. Moreover, this compound has also been shown to have antidepressant and anxiolytic effects, which could be attributed to its modulation of the mesolimbic dopamine system.
属性
IUPAC Name |
1-[(3-methylphenyl)methyl]-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O2/c1-18-4-2-5-19(16-18)17-24-10-6-20(7-11-24)21(25)22-8-3-9-23-12-14-26-15-13-23/h2,4-5,16,20H,3,6-15,17H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZDPQFTMVDSMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-[(4-butoxyphenyl)amino]-2-oxoethoxy}-N-(3-chloro-2-methylphenyl)benzamide](/img/structure/B5003020.png)
![4-butyl-6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5003024.png)

![2,2-dimethyl-N-[1-(1'-propyl-1,4'-bipiperidin-4-yl)-1H-pyrazol-5-yl]propanamide](/img/structure/B5003029.png)
![phenyl N-[(4-methoxyphenyl)sulfonyl]-N-methylglycinate](/img/structure/B5003063.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5003077.png)
![4-(2-chloro-5-nitrophenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5003080.png)
![4-(4-bromophenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline](/img/structure/B5003088.png)
![N'-(2-phenoxyacetyl)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5003092.png)
![3-{[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]methyl}-6-chloro-4H-chromen-4-one](/img/structure/B5003107.png)

amino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5003116.png)
![1-{2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5003122.png)
